2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is a synthetic organic compound with a complex structure. It belongs to the class of phenoxy herbicides, which are widely used in agriculture for weed control. This compound is characterized by the presence of a dichlorophenoxy group, a methyl group, and an isoxazolyl group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide typically involves multiple steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by chlorinating phenol to form 2,4-dichlorophenol, which is then reacted with chloroacetic acid under basic conditions to yield 2,4-dichlorophenoxyacetic acid.
Synthesis of 5-methyl-3-isoxazole: This can be synthesized by cyclization of appropriate precursors such as 3-methyl-2-butanone oxime.
Amidation Reaction: The final step involves the reaction of 2,4-dichlorophenoxyacetic acid with 5-methyl-3-isoxazole in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid derivatives.
Reduction: Formation of 2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a model compound in studying herbicide mechanisms and environmental degradation.
Biology: Investigated for its effects on plant physiology and its potential as a growth regulator.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mechanism of Action
The compound exerts its herbicidal effects by mimicking natural plant hormones called auxins. It disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and related signaling pathways, which are crucial for plant development.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Uniqueness
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-3-isoxazolyl)propanamide is unique due to the presence of the isoxazolyl group, which imparts distinct chemical and biological properties. This structural difference can lead to variations in herbicidal activity, environmental persistence, and toxicity profiles compared to other phenoxy herbicides.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-2-methyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-8-6-12(18-21-8)17-13(19)14(2,3)20-11-5-4-9(15)7-10(11)16/h4-7H,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQTZHOOTJUEDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.